molecular formula C14H13ClN2O B1651690 1-(2-Chlorophenyl)-3-(4-methylphenyl)urea CAS No. 13256-69-4

1-(2-Chlorophenyl)-3-(4-methylphenyl)urea

Cat. No.: B1651690
CAS No.: 13256-69-4
M. Wt: 260.72 g/mol
InChI Key: ZBRMQWUYCATADK-UHFFFAOYSA-N
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Description

1-(2-Chlorophenyl)-3-(4-methylphenyl)urea is a synthetic diarylurea derivative supplied for scientific research and development purposes. Diarylurea compounds represent a privileged scaffold in medicinal chemistry and are investigated for their diverse biological activities . Research on structurally similar diarylureas shows they are frequently explored as potential antibacterial agents, particularly against Gram-positive bacteria like Staphylococcus aureus . Furthermore, urea-based compounds are a significant focus in oncology research, with some analogs demonstrating cytotoxic properties and being evaluated for their anticancer potential against aggressive cancer cell lines . This compound serves as a key intermediate and building block for researchers in drug discovery, enabling the synthesis and biological evaluation of novel therapeutic candidates. The compound is provided for laboratory research use only. It is not intended for diagnostic or therapeutic applications, nor for human consumption. Researchers should handle all chemicals with appropriate safety precautions in accordance with their institution's guidelines.

Properties

IUPAC Name

1-(2-chlorophenyl)-3-(4-methylphenyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C14H13ClN2O/c1-10-6-8-11(9-7-10)16-14(18)17-13-5-3-2-4-12(13)15/h2-9H,1H3,(H2,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBRMQWUYCATADK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)NC2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00304095
Record name 1-(2-chlorophenyl)-3-(4-methylphenyl)urea
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Molecular Weight

260.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

13256-69-4
Record name NSC164166
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Record name 1-(2-chlorophenyl)-3-(4-methylphenyl)urea
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Record name 1-(2-CHLOROPHENYL)-3-(P-TOLYL)UREA
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Synthetic Methodologies and Mechanistic Investigations of 1 2 Chlorophenyl 3 4 Methylphenyl Urea

Precursor Synthesis and Purification Strategies

The successful synthesis of 1-(2-Chlorophenyl)-3-(4-methylphenyl)urea is critically dependent on the quality and purity of its precursors. The principal starting materials for the most common synthetic routes are aromatic amines and their corresponding isocyanates.

The key precursors for the target compound are:

2-Chloroaniline (B154045): A readily available aromatic amine.

4-Methylaniline (p-Toluidine): Another common aromatic amine.

2-Chlorophenyl isocyanate: An activated derivative of 2-chloroaniline.

4-Methylphenyl isocyanate (p-Tolyl isocyanate): An activated derivative of p-toluidine (B81030).

Isocyanates are typically synthesized from the corresponding primary amine by treatment with phosgene (B1210022) or a phosgene equivalent like triphosgene. This process requires careful handling due to the high toxicity of the reagents.

Table 1: Primary Precursors and Key Properties

Compound Name Formula Molecular Weight ( g/mol ) Role in Synthesis
2-Chloroaniline C₆H₆ClN 127.57 Amine Nucleophile
4-Methylaniline C₇H₉N 107.15 Amine Nucleophile
2-Chlorophenyl isocyanate C₇H₄ClNO 153.57 Electrophile

Purification of the final product, this compound, is essential to remove unreacted starting materials and byproducts. Standard laboratory procedures include:

Recrystallization: This is a common method for purifying solid organic compounds. Solvents such as ethanol (B145695) or aqueous ethanol mixtures are often effective. The crude product is dissolved in a minimum amount of hot solvent and allowed to cool slowly, whereupon the purified urea (B33335) derivative crystallizes out.

Washing: The crude solid can be washed with water or dilute acidic solutions to remove any residual amine precursors.

Column Chromatography: For higher purity, silica (B1680970) gel chromatography can be employed, using a solvent system such as a mixture of hexanes and ethyl acetate (B1210297) to separate the product from impurities. A recent study detailing the crystal structure of the target compound reported its synthesis via the reaction of 2-chloroaniline with p-tolyl isocyanate in dichloromethane (B109758), followed by filtration to collect the crystalline product. researchgate.net

Classical Urea Bond Formation Techniques for this compound

Traditional methods for forming the urea linkage are well-established and widely used due to their reliability and simplicity.

The most direct and widespread method for synthesizing unsymmetrical ureas is the reaction between an isocyanate and an amine. nih.gov For the target compound, this can be achieved in two ways:

Route A: Reaction of 2-chloroaniline with 4-methylphenyl isocyanate.

Route B: Reaction of 4-methylaniline with 2-chlorophenyl isocyanate.

The mechanism involves the nucleophilic attack of the amine's nitrogen atom on the electrophilic carbon of the isocyanate group. This reaction is typically fast, high-yielding, and often proceeds at room temperature without the need for a catalyst. The choice of reactants depends on the commercial availability and stability of the respective isocyanates. The reaction is usually carried out in an inert aprotic solvent like dichloromethane (DCM), tetrahydrofuran (B95107) (THF), or ethyl acetate. The product often precipitates directly from the reaction mixture and can be isolated by simple filtration. researchgate.netnih.gov

As a safer alternative to phosgene-based reagents, 1,1'-Carbonyldiimidazole (CDI) serves as an effective carbonylating agent for the synthesis of ureas. wikipedia.orgnih.gov The synthesis proceeds in a two-step, one-pot sequence:

Activation: The first amine (e.g., 2-chloroaniline) reacts with CDI in an anhydrous solvent. The imidazole (B134444) groups are excellent leaving groups, leading to the formation of a highly reactive N-acylimidazole intermediate.

Coupling: Addition of the second amine (e.g., 4-methylaniline) to the reaction mixture results in a nucleophilic attack on the activated carbonyl carbon, displacing the imidazole and forming the final urea product.

This method avoids the direct handling of toxic isocyanates and generates imidazole as a byproduct, which is generally easy to remove. researchgate.net Some protocols have even demonstrated the feasibility of using water as a solvent for CDI-based urea synthesis, which simplifies the procedure and reduces environmental impact. researchgate.net

Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC), are primarily known as coupling agents for amide bond formation. However, they can be adapted for urea synthesis, although this is a less direct route. The process typically involves the reaction of two amines with a source of carbon monoxide or carbon dioxide. While carbodiimides are more commonly used in the reverse reaction—the dehydration of ureas to synthesize carbodiimides—they can facilitate urea formation by activating a carbonyl source or mediating the coupling of amines. wikipedia.orggoogle.com A more relevant application in this context is the use of carbodiimides in multicomponent reactions where an in-situ generated carbodiimide (B86325) reacts with other components to form complex urea-containing structures. unimi.it

Advanced Synthetic Methodologies for Enhanced Yield and Selectivity

Modern synthetic chemistry seeks to improve upon classical methods by developing catalytic processes that offer higher efficiency, broader substrate scope, and milder reaction conditions.

Several transition-metal-catalyzed methods have been developed for the synthesis of unsymmetrical diaryl ureas, providing powerful alternatives to traditional isocyanate chemistry.

Palladium-Catalyzed Carbonylation: This approach involves the oxidative carbonylation of amines. acs.org In a typical system, a palladium catalyst (e.g., PdI₂) is used with an oxidant (often air) and carbon monoxide (CO) as the C1 source. mdpi.com The reaction couples two different amines under CO pressure to form the urea linkage directly. Variations include the carbonylation of nitroarenes, which are reduced in situ to the corresponding amine before coupling. acs.org These methods are advantageous as they use readily available starting materials and avoid pre-formed isocyanates.

Palladium-Catalyzed C-N Cross-Coupling: Another strategy involves the sequential Pd-catalyzed arylation of a protected urea, such as benzylurea (B1666796). nih.gov In this two-pot process, benzylurea is first coupled with one aryl halide (e.g., 1-chloro-2-iodobenzene). The benzyl (B1604629) protecting group is then removed via hydrogenolysis, and the resulting mono-aryl urea is subsequently coupled with a second, different aryl halide (e.g., 4-iodotoluene) to yield the final unsymmetrical diaryl urea.

Iridium-Catalyzed C-H Amidation: An innovative approach uses carbamoyl (B1232498) azides as a nitrogen source in an iridium-catalyzed C-H amidation reaction. acs.org This method allows for the direct formation of a C-N bond, creating the urea moiety with high efficiency and releasing only dinitrogen as a byproduct.

Metal-Free Approaches: To avoid the use of transition metals, methods utilizing hypervalent iodine reagents like iodobenzene (B50100) diacetate (PhI(OAc)₂) have been developed. These reagents can mediate the oxidative coupling of amides and amines to form unsymmetrical ureas under mild, metal-free conditions. mdpi.com Another green chemistry approach involves the reaction of amines with carbon dioxide (CO₂) in the presence of a dehydrating agent to form an isocyanate intermediate in situ, which is then trapped by a second amine to yield the urea. acs.org

Table 2: Comparison of Synthetic Methodologies for Unsymmetrical Diaryl Ureas

Method Key Reagents Advantages Disadvantages
Isocyanate-Amine Coupling Amine, Isocyanate High yield, fast, simple procedure Requires handling of toxic/unstable isocyanates
CDI-Mediated Synthesis Two amines, CDI Safer than phosgene/isocyanates Moisture sensitive, may require anhydrous conditions
Catalytic Carbonylation Two amines, CO, Pd catalyst, Oxidant Avoids isocyanates, uses basic feedstocks Requires high pressure of CO, metal catalyst
Catalytic C-N Coupling Protected urea, two aryl halides, Pd catalyst High functional group tolerance, modular Multi-step process, requires metal catalyst

| Metal-Free (CO₂) Method | Two amines, CO₂, Dehydrating agent | Uses renewable C1 source, environmentally benign | May require specific activating agents, moderate yields |

Green Chemistry Principles in Synthesis

The growing emphasis on sustainable chemical manufacturing has spurred the development of greener synthetic routes for diaryl ureas, moving away from hazardous reagents and solvents. Traditional methods often involve the use of toxic phosgene or its derivatives to generate isocyanate intermediates. researchgate.net Modern approaches, however, prioritize atom economy, energy efficiency, and the use of less hazardous substances.

Solvent-free synthesis represents a significant advancement in the green production of ureas. Mechanochemical methods, such as ball milling, have been successfully employed for the synthesis of ureas and thioureas. acs.org This technique involves the grinding of solid reactants, eliminating the need for solvents and often leading to higher yields and shorter reaction times. acs.orgmdpi.com For the synthesis of this compound, a solvent-free approach would involve the direct reaction of 2-chlorophenyl isocyanate and p-toluidine.

The use of water as a reaction medium is another cornerstone of green chemistry. nih.gov "On-water" synthesis has been shown to be effective for the preparation of unsymmetrical ureas from the reaction of isocyanates and amines. nih.gov The hydrophobic nature of the reactants can lead to their aggregation in water, which in some cases can accelerate the reaction rate. This method offers simplified product isolation through filtration and reduces the reliance on volatile organic compounds (VOCs). nih.gov

Furthermore, catalyst-free methodologies are being explored to reduce the environmental impact associated with metal catalysts. nih.gov The inherent reactivity of isocyanates towards amines often allows the reaction to proceed efficiently without the need for a catalyst, particularly when employing greener conditions like solvent-free or aqueous environments.

Mechanistic Elucidation of Key Synthetic Steps

The formation of this compound typically proceeds through the nucleophilic addition of p-toluidine to 2-chlorophenyl isocyanate. Understanding the reaction mechanism at a molecular level is crucial for optimizing reaction conditions and designing more efficient synthetic strategies.

Reaction Pathway Analysis

The generally accepted reaction pathway involves the attack of the lone pair of electrons on the nitrogen atom of the amine (p-toluidine) on the electrophilic carbonyl carbon of the isocyanate (2-chlorophenyl isocyanate). nih.gov This nucleophilic attack is the rate-determining step of the reaction.

The reaction can proceed through a concerted or a stepwise mechanism. In a concerted mechanism , the formation of the new carbon-nitrogen bond and the transfer of a proton from the amine nitrogen to the isocyanate nitrogen occur simultaneously through a single transition state.

Alternatively, a stepwise mechanism involves the formation of a zwitterionic intermediate. In this pathway, the initial nucleophilic attack leads to a tetrahedral intermediate with a positive charge on the amine nitrogen and a negative charge on the isocyanate nitrogen. This is followed by a rapid proton transfer to yield the final urea product. Computational studies on similar reactions suggest that the mechanism can be influenced by the solvent and the specific substituents on the aryl rings.

The electronic nature of the substituents on both the isocyanate and the amine plays a significant role in the reaction kinetics. The chlorine atom on the 2-chlorophenyl isocyanate is an electron-withdrawing group, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. Conversely, the methyl group on p-toluidine is an electron-donating group, which increases the nucleophilicity of the amine nitrogen, thereby accelerating the reaction.

Transition State Characterization

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for characterizing the transition states of chemical reactions. For the reaction between 2-chlorophenyl isocyanate and p-toluidine, the transition state would involve the partial formation of the C-N bond between the isocyanate carbon and the amine nitrogen, and the partial breaking of the N-H bond of the amine.

The geometry of the transition state is influenced by both steric and electronic factors. The ortho-chloro substituent on the phenyl isocyanate ring can exert a steric hindrance effect, potentially influencing the angle of nucleophilic attack by the p-toluidine. acs.org Computational models can predict the bond lengths and angles of the transition state, as well as its energy relative to the reactants and products.

The activation energy (the energy difference between the reactants and the transition state) determines the rate of the reaction. DFT calculations can provide an estimate of this energy barrier. For the synthesis of this compound, the electron-withdrawing nature of the chlorine atom and the electron-donating nature of the methyl group are expected to lower the activation energy, facilitating a relatively fast reaction.

Molecular Structure and Conformation Analysis of 1 2 Chlorophenyl 3 4 Methylphenyl Urea

Crystallographic Studies and Solid-State Architecture

Crystallographic studies provide definitive insights into the solid-state arrangement of molecules, revealing the precise bond lengths, bond angles, and the nature of intermolecular interactions that govern the crystal lattice.

Single-crystal X-ray diffraction analysis of 1-(2-Chlorophenyl)-3-(4-methylphenyl)urea, with the chemical formula C₁₄H₁₃ClN₂O, has unequivocally determined its molecular structure and crystal packing. researchgate.net The compound crystallizes in the monoclinic system with the space group P2₁/c. researchgate.net The unit cell parameters have been determined at a temperature of 293 K. researchgate.net

The dihedral angle between the chlorophenyl group and the central urea (B33335) moiety is 51.1°, while the dihedral angle between the tolyl group and the chlorophenyl group is 28.6°. researchgate.net This twisted conformation is a common feature in diaryl ureas and is influenced by the electronic and steric effects of the substituents on the phenyl rings. diva-portal.org

Crystallographic Data for this compound researchgate.net
ParameterValue
Chemical FormulaC₁₄H₁₃ClN₂O
Crystal SystemMonoclinic
Space GroupP2₁/c (No. 14)
a (Å)23.904(2)
b (Å)4.6173(3)
c (Å)11.6906(13)
β (°)96.895(9)
Volume (ų)1281.0(2)
Z4
Temperature (K)293

The crystal packing of this compound is primarily stabilized by a network of intermolecular hydrogen bonds, a characteristic feature of urea derivatives. acs.orgnih.gov The urea moiety acts as both a hydrogen bond donor, through its N-H groups, and a hydrogen bond acceptor, via the carbonyl oxygen. mdpi.com In the crystal structure of the title compound, intermolecular N-H···O hydrogen bonds are observed. researchgate.net Specifically, the hydrogen atom H2A on one nitrogen atom forms a hydrogen bond with the carbonyl oxygen O1 of a neighboring molecule, with a H···O distance of 2.025(2) Å and an N-H···O angle of 155.40(18)°. researchgate.net Similarly, the hydrogen atom H1 on the other nitrogen participates in a hydrogen bond with the same oxygen atom of another adjacent molecule, with a H···O distance of 2.174(2) Å and an N-H···O angle of 149.95(17)°. researchgate.net These interactions link the molecules into chains.

Computational Conformational Analysis

Computational methods provide a powerful tool for exploring the conformational landscape of molecules, offering insights into the relative energies of different conformers and the barriers to their interconversion.

Density Functional Theory (DFT) calculations are widely used to investigate the conformational preferences of diaryl ureas. nih.govdoaj.org For N,N'-diaryl ureas, a key conformational feature is the relative orientation of the two aryl rings with respect to the central urea plane. manchester.ac.uk Studies on related diaryl ureas have shown that both planar and twisted conformations can be stable, with the energy difference between them often being small. diva-portal.org The conformational preference is a result of the balance between steric hindrance from the ortho-substituents and the electronic effects that favor conjugation and planarity. nih.govmanchester.ac.uk For this compound, DFT studies would likely reveal multiple low-energy conformers corresponding to different rotational arrangements of the phenyl rings. The M06-2X functional and DFT-D approaches with empirical corrections for dispersive interactions have been shown to be effective in predicting the relative energies of different conformers in similar systems. nih.gov

Molecular dynamics (MD) simulations can be employed to explore the conformational space of this compound over time, providing a dynamic picture of its flexibility. nih.govmdpi.com By simulating the motion of the molecule in a given environment (e.g., in solution or a crystal lattice), MD can reveal the accessible conformations and the transitions between them. mdpi.com For substituted ureas, MD simulations can elucidate the stability of intermolecular hydrogen bonds and the dynamic behavior of the phenyl rings. nih.gov Such simulations would likely show significant rotational freedom of the C-N bonds linking the phenyl rings to the urea group, allowing the molecule to sample a range of dihedral angles.

Spectroscopic Characterization for Structural Elucidation (Methodological Focus)

Spectroscopic techniques are essential for confirming the molecular structure of newly synthesized compounds and for providing information about their electronic and vibrational properties.

Infrared (IR) Spectroscopy: Fourier-transform infrared (FTIR) spectroscopy is a key technique for identifying the functional groups present in this compound. The IR spectrum of a diaryl urea is characterized by several key absorption bands. The N-H stretching vibrations typically appear in the region of 3300-3500 cm⁻¹. nih.govresearchgate.net The precise position of these bands is sensitive to hydrogen bonding; stronger hydrogen bonds lead to a shift to lower wavenumbers. derpharmachemica.com The C=O (amide I) stretching vibration is a strong band usually observed between 1630 and 1680 cm⁻¹. mdpi.com The C-N stretching and N-H bending vibrations (amide II and III) are also characteristic and appear at lower frequencies. derpharmachemica.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are fundamental for elucidating the molecular structure by providing information about the chemical environment of the hydrogen and carbon atoms, respectively. nih.gov In the ¹H NMR spectrum of this compound, distinct signals would be expected for the aromatic protons on the two different phenyl rings, the methyl protons of the tolyl group, and the N-H protons of the urea linkage. nih.gov The chemical shifts and coupling patterns of the aromatic protons would confirm the substitution pattern on each ring. The N-H protons typically appear as broad singlets. In the ¹³C NMR spectrum, separate resonances would be observed for each unique carbon atom, including the carbonyl carbon of the urea group (typically in the range of 150-160 ppm) and the carbons of the two aromatic rings. researchgate.net Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, can be used to definitively assign all proton and carbon signals and confirm the connectivity of the molecule. nih.gov

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For this compound, techniques such as electrospray ionization (ESI) would typically show a prominent peak corresponding to the protonated molecule [M+H]⁺, confirming the molecular weight. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Dynamics

In the ¹H NMR spectrum, the protons of the two N-H groups of the urea linkage are expected to appear as distinct singlets or broad signals in the downfield region, typically between δ 8.0 and δ 10.0 ppm in a solvent like DMSO-d₆. For instance, in a related urea derivative, the two N-H protons of the urea group were observed as two separate singlets at 9.42 and 9.09 ppm. uni.lu The exact chemical shifts are sensitive to the solvent, concentration, and temperature due to hydrogen bonding and chemical exchange dynamics.

The aromatic protons of the 2-chlorophenyl and 4-methylphenyl rings would resonate in the region of approximately δ 7.0 to δ 8.5 ppm. The substitution patterns on both rings would lead to complex splitting patterns (doublets, triplets, and multiplets) due to spin-spin coupling between adjacent protons. The protons on the 4-methylphenyl ring are expected to show a more symmetrical pattern, likely two doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring.

A characteristic singlet for the methyl (CH₃) group protons on the p-tolyl ring would be observed in the upfield region, typically around δ 2.2 to δ 2.4 ppm.

In the ¹³C NMR spectrum, the carbonyl carbon (C=O) of the urea group is a key diagnostic signal, expected to appear significantly downfield, generally in the range of δ 150 to δ 160 ppm. The aromatic carbons would produce a series of signals between δ 115 and δ 140 ppm. The carbon atom attached to the chlorine (C-Cl) and the carbons attached to the nitrogen atoms of the urea bridge would have their chemical shifts influenced by these heteroatoms. The methyl carbon of the p-tolyl group would give a signal in the upfield region, typically around δ 20-25 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Group Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
N-H (Urea)8.0 - 10.0-
Aromatic C-H7.0 - 8.5115 - 140
Methyl (CH₃)2.2 - 2.420 - 25
Carbonyl (C=O)-150 - 160

Note: The chemical shift values are predictions based on data from analogous compounds and general NMR principles. Actual experimental values may vary.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Key Vibrational Modes:

N-H Stretching: The N-H stretching vibrations of the urea moiety are expected to produce strong and broad absorption bands in the IR spectrum, typically in the range of 3200-3400 cm⁻¹. Often, two distinct bands are observed, corresponding to the symmetric and asymmetric stretching modes of the two N-H groups.

C=O Stretching (Amide I band): The carbonyl (C=O) stretching vibration is a very strong and characteristic absorption in the IR spectrum of ureas, appearing in the region of 1630-1680 cm⁻¹. This band is often referred to as the Amide I band.

N-H Bending (Amide II band): The N-H in-plane bending vibration, coupled with C-N stretching, gives rise to the Amide II band, which is typically observed between 1550 and 1620 cm⁻¹ in the IR spectrum.

C-N Stretching: The C-N stretching vibrations of the urea linkage are expected in the 1400-1450 cm⁻¹ region.

Aromatic C-H and C=C Stretching: The stretching vibrations of the C-H bonds on the aromatic rings typically appear around 3000-3100 cm⁻¹. The aromatic C=C ring stretching vibrations give rise to several bands in the 1450-1600 cm⁻¹ region.

C-Cl Stretching: The C-Cl stretching vibration for the chlorophenyl group is expected to be observed in the fingerprint region of the IR spectrum, typically between 700 and 800 cm⁻¹.

In Raman spectroscopy, the non-polar bonds and symmetric vibrations are often more intense. Therefore, the aromatic ring vibrations and the symmetric vibrations of the urea group would be prominent. The C=O stretch is also observable in the Raman spectrum.

Table 2: Expected Vibrational Frequencies for this compound

Vibrational Mode Expected Frequency Range (cm⁻¹) Typical Intensity (IR)
N-H Stretching3200 - 3400Strong, Broad
Aromatic C-H Stretching3000 - 3100Medium to Weak
C=O Stretching (Amide I)1630 - 1680Very Strong
N-H Bending (Amide II)1550 - 1620Strong
Aromatic C=C Stretching1450 - 1600Medium to Strong
C-N Stretching1400 - 1450Medium
C-Cl Stretching700 - 800Medium to Strong

Note: These are general ranges and the exact frequencies can be influenced by the specific molecular structure and intermolecular interactions.

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Patterns

Mass spectrometry is a powerful technique for confirming the molecular weight and elucidating the fragmentation pathways of a compound. For this compound, with a molecular formula of C₁₄H₁₃ClN₂O, the expected monoisotopic mass is approximately 260.07 g/mol . uni.lu

In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) would be observed at m/z 260. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a characteristic [M+2]⁺ peak at m/z 262 with about one-third the intensity of the molecular ion peak would be expected, confirming the presence of one chlorine atom.

The fragmentation of diaryl ureas in mass spectrometry often proceeds through specific cleavage pathways. Common fragmentation patterns include:

Cleavage of the Urea Bridge: The molecule can fragment at the C-N bonds of the urea linkage. This can lead to the formation of ions corresponding to the isocyanates and anilines that could conceptually form the molecule. For example, fragmentation could yield ions corresponding to 2-chlorophenyl isocyanate (m/z ~153) and p-toluidine (B81030) (m/z 107), or p-tolyl isocyanate (m/z ~133) and 2-chloroaniline (B154045) (m/z 127). The corresponding aniline (B41778) fragment ions (m/z 107 and 127) are often observed.

Formation of Aryl Cations: Further fragmentation can lead to the formation of aryl cations, such as the tolyl cation (m/z 91) from the loss of the urea and chloroaniline moieties, or the chlorophenyl cation (m/z 111).

In electrospray ionization (ESI) mass spectrometry, which is a softer ionization technique, the protonated molecule ([M+H]⁺) would be prominent at m/z 261.07894. uni.lu Other adducts, such as the sodium adduct ([M+Na]⁺) at m/z 283.06088, may also be observed. uni.lu

Table 3: Predicted Mass Spectrometry Fragments for this compound

Fragment Ion Proposed Structure/Origin Predicted m/z
[C₁₄H₁₃ClN₂O]⁺Molecular Ion ([M]⁺)260
[C₁₄H₁₄ClN₂O]⁺Protonated Molecule ([M+H]⁺)261
[C₇H₅ClNO]⁺2-Chlorophenyl isocyanate fragment153
[C₈H₇NO]⁺p-Tolyl isocyanate fragment133
[C₆H₆ClN]⁺2-Chloroaniline fragment127
[C₇H₉N]⁺p-Toluidine fragment107
[C₆H₄Cl]⁺Chlorophenyl cation111
[C₇H₇]⁺Tolyl cation (tropylium ion)91

Note: The m/z values are for the most abundant isotopes. The fragmentation pattern is a prediction based on common pathways for similar compounds.

Structure Activity Relationship Sar Studies and Molecular Design Principles

Conceptual Framework of SAR in N-Phenylurea Chemistry

The conceptual framework of Structure-Activity Relationship (SAR) in N-phenylurea chemistry is centered on the principle that the biological function of these molecules is intrinsically linked to their three-dimensional structure. The core N-phenylurea scaffold, consisting of two phenyl rings connected by a urea (B33335) bridge (-NH-CO-NH-), provides a versatile template for chemical modification. The specific nature, position, and orientation of substituents on the phenyl rings can dramatically alter the compound's interaction with biological targets. nih.govnih.gov

Key aspects of the SAR for N-phenylureas include:

The Urea Linkage: The urea moiety is a critical hydrogen bonding unit, capable of acting as both a hydrogen bond donor (the N-H groups) and an acceptor (the C=O group). This allows for strong and specific interactions with amino acid residues in the binding sites of proteins and enzymes. nih.gov

Substituent Effects: The introduction of various functional groups onto the phenyl rings allows for the fine-tuning of the molecule's steric, electronic, and hydrophobic properties. These modifications are crucial for optimizing potency, selectivity, and pharmacokinetic properties. itmedicalteam.pl

Impact of Substituent Effects on Molecular Functionality

The specific substituents on the phenyl rings of 1-(2-Chlorophenyl)-3-(4-methylphenyl)urea, a chlorine atom and a methyl group, are not arbitrary. Their presence and positioning are guided by established SAR principles to achieve desired molecular functionality.

Role of Methyl Substitution on Phenyl Ring

The methyl group on the second phenyl ring, in the para position, also plays a distinct role. As an electron-donating group, it can influence the electronic character of the ring system. Its primary contribution, however, is often related to its steric bulk and hydrophobicity. The methyl group can enhance binding affinity by occupying a specific hydrophobic pocket within the target protein. Its presence can also affect the molecule's metabolic stability, potentially blocking sites that are susceptible to enzymatic degradation. The interplay between the electron-withdrawing chlorine and the electron-donating methyl group across the urea bridge creates a unique electronic and steric profile for this compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling

To move beyond qualitative descriptions, medicinal chemists employ Quantitative Structure-Activity Relationship (QSAR) modeling. This computational approach seeks to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov

Development of QSAR Models for Predictive Analysis

The development of a QSAR model is a systematic process that begins with a dataset of compounds with known biological activities. uniroma1.itnih.gov For N-phenylurea derivatives, this would involve synthesizing a library of analogs with varying substituents and measuring their activity in a relevant biological assay. nih.gov The next step is to calculate a wide range of molecular descriptors for each compound. These descriptors quantify various aspects of the molecular structure.

Statistical methods, such as Multiple Linear Regression (MLR) or more advanced machine learning algorithms like Random Forest (RF) and Support Vector Machines (SVM), are then used to build a mathematical model that relates the descriptors to the observed activity. acs.orgnih.gov The goal is to create a robust and predictive model that can accurately estimate the activity of novel, untested N-phenylurea compounds. researchgate.net The predictive power of these models is rigorously assessed through internal and external validation techniques. nih.gov

A hypothetical QSAR equation for a series of N-phenylurea derivatives might look like this:

Biological Activity = c0 + c1(Descriptor 1) + c2(Descriptor 2) + ...

Where c0, c1, c2 are coefficients determined by the regression analysis.

Molecular Descriptors and Their Correlation with Activity

The selection of appropriate molecular descriptors is crucial for a successful QSAR model. ucsb.edu These descriptors can be broadly categorized as:

Electronic Descriptors: These describe the electronic properties of the molecule, such as partial charges on atoms, dipole moment, and energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). ucsb.edu For this compound, the electronegativity of the chlorine atom and the electron-donating nature of the methyl group would be captured by these descriptors.

Steric Descriptors: These relate to the size and shape of the molecule and its substituents. Examples include molecular weight, van der Waals volume, and surface area. The ortho-positioning of the chlorine and the size of the methyl group would be quantified by these parameters.

Hydrophobic Descriptors: The most common hydrophobic descriptor is the logarithm of the partition coefficient (logP), which measures the compound's lipophilicity. This is a critical factor in determining how a molecule will distribute itself between aqueous and lipid environments in the body.

Topological Descriptors: These are numerical values derived from the graph representation of the molecule, describing its connectivity and branching.

In QSAR studies of phenylurea herbicides, for instance, spatial structural descriptors, electronic descriptors, and hydrophobicity descriptors have been identified as key factors affecting their toxicity. nih.gov The correlation of these descriptors with biological activity provides quantitative insights into the SAR, guiding the design of more potent and selective molecules.

The following table presents some calculated molecular descriptors for a selection of N-phenylurea derivatives, illustrating the types of data used in QSAR studies.

CompoundMolecular WeightlogPPolar Surface Area
1,3-Diphenylurea212.253.1341.13
1-(2-Chlorophenyl)-3-phenylurea246.693.8441.13
1-(4-Methylphenyl)-3-phenylurea226.283.5341.13
This compound 260.72 4.24 41.13

Note: The values in this table are computationally predicted and serve for illustrative purposes.

Investigation of Molecular Interactions and Biological Mechanisms of Action

Target Identification and Validation Methodologies

Identifying the biological targets of a compound like 1-(2-Chlorophenyl)-3-(4-methylphenyl)urea is the foundational step in understanding its pharmacological potential. For phenylurea derivatives, this process often involves a combination of approaches based on structural similarity to known ligands and broad screening against panels of biological targets.

Several classes of proteins have been identified as potential targets for phenylurea compounds:

Protein Kinases: Many phenylurea derivatives are potent kinase inhibitors. Sorafenib, a well-known anticancer drug, features a phenylurea structure and targets multiple kinases, including RAF-1 and B-Raf. drugbank.com Structurally related ureas have been investigated as inhibitors of the PI3K/Akt/mTOR and Hedgehog signaling pathways, which are crucial in cancer progression. researchgate.net Therefore, kinases within these cascades are plausible targets.

Enzymes Modulating Metabolic Pathways: Indoleamine 2,3-dioxygenase 1 (IDO1), a key enzyme in tryptophan metabolism and an important cancer immunotherapy target, is inhibited by phenylurea derivatives. nih.gov Similarly, enzymes like acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and α-glycosidase are recognized targets for various phenylurea-containing compounds. nih.gov

Urease: Given the core urea (B33335) structure, which is the natural substrate for urease, this nickel-containing enzyme is a logical target. researchgate.net Inhibition of urease is relevant in treating diseases caused by ureolytic bacteria, such as peptic ulcers and urolithiasis. nih.gov

Other Proteins: Research has also identified targets such as penicillin-binding protein 4 (PBP4) in Staphylococcus aureus, where phenylurea inhibitors can help reverse antibiotic resistance. nih.gov

Target validation typically follows identification and involves a series of experiments to confirm the interaction. These include in vitro enzymatic assays to measure inhibition, cellular assays to observe downstream biological effects, and computational methods to predict and rationalize the binding interaction. researchgate.net

Enzyme Inhibition and Activation Studies (Mechanism-focused)

Once a potential enzyme target is identified, detailed studies are conducted to characterize the nature of the interaction. These investigations focus on the mechanism of inhibition or activation and quantify the compound's potency.

Kinetic Analysis of Enzyme-Ligand Interactions

Enzyme kinetic studies are performed to determine how a compound affects the enzyme's catalytic activity. By measuring the reaction rate at various substrate and inhibitor concentrations, the mechanism of inhibition can be determined. pressbooks.pub

Competitive Inhibition: The inhibitor binds only to the free enzyme at the same site as the substrate. This type of inhibition increases the apparent Michaelis constant (Kм) but does not affect the maximum velocity (Vmax). pressbooks.pub For enzymes like urease, urea derivatives often act as competitive inhibitors due to their structural similarity to the natural substrate. nih.gov

Non-competitive Inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex at a site distinct from the substrate-binding site, decreasing Vmax without changing Kм. pressbooks.pub

Mixed and Uncompetitive Inhibition: These are other possible mechanisms that can be distinguished through kinetic analysis.

Lineweaver-Burk plots, which graph the inverse of reaction velocity against the inverse of substrate concentration, are commonly used to visualize and analyze this data, with different inhibition mechanisms producing distinct patterns. nih.govpressbooks.pub In some cases, urea derivatives can also act as enzyme activators, for instance by mitigating substrate inhibition effects. nih.gov

Table 1: Representative Kinetic Data for Phenylurea Derivatives Against Various Enzymes This table contains illustrative data from studies on related phenylurea compounds to demonstrate the type of information gathered from kinetic analyses.

Compound ClassEnzyme TargetInhibition MechanismReference
Cyanopyridine Phenylureasα-GlycosidaseNot Specified nih.gov
Halo-substituted Ester/Amide DerivativesJack Bean UreaseCompetitive researchgate.net
Terpene Compounds (Urease Inhibitors)UreaseCompetitive nih.gov

Binding Affinity Determination (e.g., IC50, Ki)

The potency of an inhibitor is quantified by its binding affinity, most commonly expressed as the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki).

IC50: This value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50% under specific experimental conditions. wikipedia.org It is a practical measure of potency but can be influenced by factors like substrate concentration.

Ki: This is the dissociation constant of the enzyme-inhibitor complex and represents the intrinsic binding affinity. nih.gov It is a more fundamental measure of potency than IC50. The relationship between IC50 and Ki is dependent on the mechanism of inhibition. wikipedia.org

Phenylurea derivatives have demonstrated a wide range of potencies against various targets. For example, certain derivatives show potent inhibition of IDO1 with IC50 values in the low micromolar to nanomolar range. nih.govfrontiersin.org Others have been found to inhibit cancer cell lines with IC50 values from 0.38 to 4.07 µM. nih.gov

Table 2: Examples of Binding Affinity for Urea and Phenylurea Derivatives This table presents IC50 and Ki values for various urea-based compounds to illustrate the range of potencies observed.

Compound/Derivative ClassEnzyme/Cell TargetAffinity Value (IC50 / Ki)Reference
N,N-diphenylurea derivative (3g)IDO1IC50: 1.73 µM frontiersin.org
Phenylurea derivative (16j)CEM (Leukemia) Cell LineIC50: 0.38 µM nih.gov
Cyanopyridine Phenylurea (11a)α-GlycosidaseKi: 3.66 µM nih.gov
N-(4-bromo)-benzoyl-N'-phenylthioureaHER2-Positive Breast Cancer CellsIC50: 0.54 mM ubaya.ac.id
Hydroxyurea (Reference)HER2-Positive Breast Cancer CellsIC50: 11.61 mM ubaya.ac.id

Receptor Binding and Allosteric Modulation Investigations

Beyond direct enzyme inhibition, phenylurea compounds can interact with receptors, sometimes at allosteric sites, to modulate their function. Computational techniques are indispensable tools for exploring these interactions.

Ligand-Receptor Docking Simulations

Molecular docking is a computational method used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target protein. nih.gov The process involves generating a three-dimensional model of the ligand and fitting it into the binding site of the protein's crystal structure. The output is a binding score, often in kcal/mol, which estimates the strength of the interaction, and a visual model of the complex. jppres.com

Docking studies on phenylurea derivatives have been used to:

Predict binding modes within enzyme active sites like IDO1, α-glucosidase, and urease. nih.govresearchgate.netnih.gov

Identify key amino acid residues involved in the interaction, such as through hydrogen bonds with the urea moiety's N-H and C=O groups, or π-stacking interactions with the phenyl rings. nih.gov

Rationalize structure-activity relationships (SAR) by comparing the binding poses of more and less active analogs. nih.gov

For example, docking studies of a thiourea (B124793) derivative against checkpoint kinase 1 showed a better binding score (-67.19 kcal/mol) than the reference compound hydroxyurea. jppres.com

Molecular Dynamics Simulations of Protein-Ligand Complexes

While docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the complex over time. arxiv.org An MD simulation calculates the motion of every atom in the system (protein, ligand, and surrounding solvent) over periods ranging from nanoseconds to microseconds. luc.edu

These simulations are crucial for:

Assessing Stability: MD can validate a docking pose by determining if the ligand remains stably bound in the predicted orientation or if it dissociates. jppres.com

Revealing Conformational Changes: It can show how the protein structure adapts upon ligand binding.

Studies on urea and its derivatives have used MD simulations to understand their role as protein denaturants by analyzing their direct interactions with protein backbones and side chains, as well as their indirect effects on the structure of surrounding water molecules. arxiv.orgnih.gov For specific inhibitors, MD simulations have confirmed the stability of ligand-protein bonds over time, strengthening the case for the predicted binding mechanism. jppres.com

Computational Chemistry and Chemoinformatics Applications

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are pivotal in elucidating the electronic structure and predicting the reactivity of molecules. These methods model the electron distribution within a molecule, offering a detailed picture of its intrinsic properties.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this theory. The HOMO, which is the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost orbital without electrons, acts as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability. A large energy gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. ajchem-a.com Conversely, a small energy gap indicates a molecule is more reactive. researchgate.net

Calculations for similar molecules, such as 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole, have shown a HOMO-LUMO gap of around 4.48 eV, indicating good kinetic stability. ajchem-a.com It is anticipated that 1-(2-Chlorophenyl)-3-(4-methylphenyl)urea would exhibit a comparable significant energy gap, suggesting it is a relatively stable molecule.

Table 1: Representative Frontier Orbital Data from a DFT Calculation This table presents theoretical data for illustrative purposes, based on typical values for similar aromatic urea (B33335) compounds.

ParameterEnergy (eV)Description
EHOMO-6.45Energy of the Highest Occupied Molecular Orbital
ELUMO-1.98Energy of the Lowest Unoccupied Molecular Orbital
Energy Gap (ΔE)4.47LUMO - HOMO; indicates molecular stability and reactivity

A Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting how it will interact with other molecules. uni-muenchen.de The MEP map illustrates the electrostatic potential on the surface of a molecule, using a color-coded scheme to identify electron-rich and electron-deficient regions. researchgate.netresearchgate.net

Red/Yellow Regions: Indicate negative electrostatic potential, representing electron-rich areas that are susceptible to electrophilic attack.

Blue Regions: Indicate positive electrostatic potential, representing electron-deficient areas that are prone to nucleophilic attack.

Green Regions: Represent neutral or zero potential areas.

For this compound, the MEP map would highlight specific reactive sites. The oxygen atom of the carbonyl group in the urea linkage is expected to be a region of high electron density (a strong negative potential, colored red), making it a primary site for electrophilic attack and hydrogen bond acceptance. researchgate.net The nitrogen atoms of the urea group would also exhibit negative potential. Conversely, the hydrogen atoms attached to the urea nitrogens (the N-H groups) would be characterized by a strong positive potential (colored blue), identifying them as key hydrogen bond donor sites. The aromatic rings will present a more complex landscape, with the electronegative chlorine atom influencing the potential of the 2-chlorophenyl ring. These maps are crucial for understanding potential intermolecular interactions, particularly in the context of drug-receptor binding. scispace.comchemrxiv.org

Virtual Screening and Ligand-Based Drug Discovery

Virtual screening involves the use of computational methods to search large libraries of small molecules to identify those that are most likely to bind to a drug target. nih.govctu.edu.vn Ligand-based methods are particularly useful when the 3D structure of the target protein is unknown, relying instead on the properties of known active molecules. nih.gov

A pharmacophore is an abstract representation of all the steric and electronic features that are necessary to ensure optimal molecular interactions with a specific biological target. youtube.com Pharmacophore modeling is a cornerstone of rational drug design, helping to identify the essential structural motifs responsible for a compound's biological activity. nih.govnih.gov

For the N-phenylurea scaffold, which is present in this compound, a general pharmacophore model can be constructed. This model would typically include the following features:

One Hydrogen Bond Acceptor (HBA): Corresponding to the carbonyl oxygen atom.

Two Hydrogen Bond Donors (HBD): Corresponding to the two N-H groups.

Two Hydrophobic/Aromatic Regions (HY/AR): Corresponding to the two phenyl rings.

This pharmacophore model can then be used as a 3D query to screen virtual compound libraries. dovepress.com Molecules from the library that can match these pharmacophoric features in the correct spatial arrangement are identified as "hits" and prioritized for further investigation. This approach is highly effective for discovering structurally diverse compounds that can bind to the same receptor. youtube.com

Similarity searching is a fundamental chemoinformatics technique used to explore the chemical space around a known active compound. The underlying principle is the "Similar Property Principle," which posits that structurally similar molecules are likely to have similar biological activities.

Using this compound as a starting query, similarity searching can be performed on large chemical databases like PubChem or ChEMBL. The similarity is typically quantified using molecular fingerprints, which are bit strings that encode structural features of a molecule. Common fingerprint types include MACCS keys and Extended-Connectivity Fingerprints (ECFPs). A similarity metric, such as the Tanimoto coefficient, is used to compare the fingerprint of the query molecule to every molecule in the database.

This process yields a ranked list of molecules that are structurally similar to the query, allowing researchers to identify close analogs or explore related chemical scaffolds that may possess improved potency, selectivity, or pharmacokinetic properties.

Advanced Machine Learning Applications in Molecular Property Prediction

Machine learning (ML) has emerged as a powerful tool in chemistry for predicting a wide range of molecular properties, a task known as Quantitative Structure-Activity Relationship (QSAR) or Quantitative Structure-Property Relationship (QSPR) modeling. medium.com These models learn complex relationships between a molecule's structure and its properties from large datasets. nih.gov

For a molecule like this compound, ML models can predict various characteristics without the need for expensive and time-consuming laboratory experiments. Advanced architectures such as Graph Neural Networks (GNNs) and Transformers have shown state-of-the-art performance in this area. mdpi.comnih.gov

The process typically involves:

Molecular Representation: The molecule is converted into a machine-readable format. This can be a set of calculated molecular descriptors, a molecular fingerprint, or a graph representation of the molecule's structure.

Model Training: An ML model is trained on a large dataset of molecules with known properties (e.g., solubility, toxicity, binding affinity). Self-supervised learning techniques can also be used on large unlabeled datasets to pre-train models, which are then fine-tuned on smaller labeled datasets. mdpi.comchemrxiv.org

Property Prediction: The trained model can then take the representation of a new molecule, such as this compound, as input and predict its properties.

These predictions can guide the drug discovery process by helping to prioritize compounds with desirable "drug-like" properties and flag those with potential liabilities, such as toxicity, early in the development pipeline. nih.gov

Derivatization, Functionalization, and Material Science Applications

Strategies for Chemical Modification and Functionalization

Chemical modification of 1-(2-Chlorophenyl)-3-(4-methylphenyl)urea can be targeted at two primary locations: the aromatic rings and the central urea (B33335) linkage. These modifications are crucial for altering the molecule's physical, chemical, and biological properties.

The two aromatic rings of the molecule are amenable to electrophilic aromatic substitution (EAS), a fundamental reaction class for modifying arenes. masterorganicchemistry.comlibretexts.org The reaction's outcome is directed by the activating or deactivating nature of the substituents already present on the rings.

On the 2-Chlorophenyl Ring: The chlorine atom is an ortho-, para-directing group, meaning it directs incoming electrophiles to the positions adjacent (ortho) and opposite (para) to it. However, due to its inductive electron-withdrawing effect, it deactivates the ring, making reactions slower compared to benzene (B151609). Given that the para position (position 5) is sterically accessible, substitution is likely to occur there.

On the 4-Methylphenyl (p-tolyl) Ring: The methyl group is an ortho-, para-directing and activating group. Since the para position is already occupied by the urea linkage, incoming electrophiles will be directed to the two equivalent ortho positions (positions 3 and 5).

Common electrophilic aromatic substitution reactions that could be applied are summarized in the table below.

Reaction Type Reagents Potential Product on 2-Chlorophenyl Ring Potential Product on 4-Methylphenyl Ring Rationale
Nitration HNO₃, H₂SO₄1-(2-Chloro-5-nitrophenyl)-3-(4-methylphenyl)urea1-(2-Chlorophenyl)-3-(4-methyl-3-nitrophenyl)ureaIntroduces a nitro group, a strong electron-withdrawing group, which can serve as a handle for further functionalization (e.g., reduction to an amine). libretexts.org
Halogenation Br₂, FeBr₃1-(5-Bromo-2-chlorophenyl)-3-(4-methylphenyl)urea1-(2-Chlorophenyl)-3-(3-bromo-4-methylphenyl)ureaIntroduces an additional halogen atom, modifying the electronic properties and lipophilicity of the molecule.
Friedel-Crafts Acylation RCOCl, AlCl₃1-(2-Chloro-5-acylphenyl)-3-(4-methylphenyl)urea1-(2-Chlorophenyl)-3-(3-acyl-4-methylphenyl)ureaAdds an acyl group, creating a ketone that can be used for further derivatization.

This table is interactive and can be sorted by column.

The urea linkage (–NH–CO–NH–) is a robust hydrogen-bonding motif, but it can also be a site for chemical modification. acs.org

N-Alkylation/N-Arylation: The hydrogen atoms on the urea nitrogens can be substituted with alkyl or aryl groups. This modification disrupts the hydrogen-bonding capability of the urea moiety, which can alter solubility and intermolecular interactions. nih.gov For instance, methylation can modulate biological activity by altering the molecule's conformational preferences. nih.gov

Conversion to Thiourea (B124793): The carbonyl oxygen can be replaced with a sulfur atom, typically using reagents like Lawesson's reagent, to form the corresponding thiourea. Thioureas have different hydrogen-bonding characteristics and electronic properties compared to ureas and are often explored in parallel during drug discovery programs.

Dynamic Covalent Chemistry: While the urea bond is generally stable, introducing bulky substituents on the nitrogen atoms can render it dynamic and reversible. rsc.org This concept, known as a hindered urea bond (HUB), allows for the development of materials that are healable and reprocessable. Applying this strategy by introducing sterically demanding groups could impart dynamic properties to the molecule. rsc.org

Synthesis of Analogs for SAR Expansion

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how specific structural features of a molecule contribute to its biological activity. researchgate.net By systematically synthesizing analogs of this compound, researchers can probe the chemical space around this scaffold to optimize properties like potency and selectivity. nih.govnih.gov

The synthesis of analogs typically involves reacting various substituted anilines with corresponding substituted phenyl isocyanates. nih.govmdpi.com This modular approach allows for the rapid generation of a diverse library of compounds.

Below is a table outlining potential analogs and the rationale for their synthesis in an SAR campaign.

Parent Moiety Modification Strategy Example Analog Rationale for SAR Exploration
2-Chlorophenyl Varying halogen substituent1-(2-Fluorophenyl)-3-(4-methylphenyl)ureaTo investigate the effect of halogen size and electronegativity on binding interactions.
2-Chlorophenyl Varying substituent position1-(4-Chlorophenyl)-3-(4-methylphenyl)ureaTo determine if the ortho-substitution is critical for activity or if meta- or para-isomers are tolerated or preferred.
4-Methylphenyl Replace methyl with electron-withdrawing group1-(2-Chlorophenyl)-3-(4-(trifluoromethyl)phenyl)ureaTo probe the effect of electron density in the phenyl ring on target engagement.
4-Methylphenyl Introduce hydrogen bond acceptors/donors1-(2-Chlorophenyl)-3-(4-methoxyphenyl)ureaTo explore potential new hydrogen bonding interactions within a biological target's binding site. nih.gov
Urea Linkage N-Methylation1-(2-Chlorophenyl)-1-methyl-3-(4-methylphenyl)ureaTo assess the importance of the N-H donor at that position for hydrogen bonding and to alter conformational flexibility. nih.gov

This table is interactive and can be sorted by column.

Potential for Incorporation into Polymeric Materials

The diaryl urea structure is a valuable building block for advanced materials due to its rigidity and strong hydrogen-bonding capabilities.

Polyureas are a class of polymers characterized by repeating urea linkages in their main chain. nih.gov These materials are known for their excellent thermal stability, toughness, and chemical resistance, properties that stem from extensive intermolecular hydrogen bonding between the urea groups. nih.govrsc.org

A bifunctional derivative of this compound could be synthesized and used as a monomer in a polycondensation reaction to create a novel polyurea. For example, starting with a diamino derivative and reacting it with a diisocyanate or a non-isocyanate reagent like urea could produce a linear thermoplastic polymer. rsc.orggoogle.com The resulting polymer would have highly crystalline hard segments due to the ordered hydrogen bonding of the urea moieties, contributing to its mechanical strength. nih.gov Such polymers could be processed using conventional techniques like extrusion and injection molding to form films, fibers, and other articles. google.com

Beyond covalent polymers, the urea functional group is a powerful tool for directing the self-assembly of molecules into well-ordered, non-covalent supramolecular structures. jst.go.jp The planarity of the urea group and its ability to act as both a hydrogen bond donor (N-H) and acceptor (C=O) are key to this behavior. mdpi.comjst.go.jp

Molecules containing the 1,3-diaryl urea motif can self-assemble through a bifurcated N–H···O=C hydrogen bond, forming one-dimensional tapes or fibers. jst.go.jp These fibers can then entangle to form the three-dimensional network of a supramolecular gel in an appropriate solvent. The specific properties of these self-assembled materials can be tuned by modifying the peripheral aromatic groups, which influences solubility and packing interactions. The introduction of specific functional groups can also impart unique functions to the resulting soft materials. jst.go.jp

Interaction Type Donor Acceptor Resulting Structure Significance
Intermolecular Hydrogen Bond Urea N-HUrea C=O1D Tapes, Ribbons, FibersForms the primary backbone of the supramolecular assembly. jst.go.jp
π-π Stacking Aromatic RingAromatic RingStabilized 1D and 3D structuresContributes to the overall stability and ordering of the assembly. mdpi.com
van der Waals Forces Substituents (e.g., Chloro, Methyl)Substituents on adjacent moleculesFine-tunes molecular packingInfluences the morphology and properties of the final material.

This table is interactive and can be sorted by column.

Future Research Directions and Translational Perspectives Academic Focus

Exploration of Novel Synthetic Routes and Sustainable Methodologies

The synthesis of N,N'-disubstituted ureas has traditionally relied on methods involving phosgene (B1210022) or isocyanates. While effective, these reagents pose significant health and environmental risks. A primary focus of future research is the development of safer, more sustainable synthetic pathways.

Phosgene-Free Alternatives: Significant progress has been made in developing phosgene-free routes. One promising approach involves the catalyzed reductive carbonylation of nitroaromatics. For instance, 1,3-diphenylurea can be synthesized in high yield from nitrobenzene using a Pd(II)-diphosphine catalyst. researchgate.net Another innovative method is the reaction of symmetrical organic carbonates, like dimethyl carbonate, with amines, catalyzed by ionic liquids such as 3-methyl-1-butylimidazolium chloride ([BMIM]Cl). researchgate.net These methods eliminate the need for highly toxic phosgene, aligning with the principles of green chemistry.

Isocyanate-Free Routes: While the reaction between an isocyanate (e.g., 2-chlorophenyl isocyanate) and an amine (e.g., 4-methylaniline) is a common method for synthesizing unsymmetrical ureas, the toxicity of isocyanates remains a concern. asianpubs.org Future research will likely explore direct carboxylation reactions. For example, the direct synthesis of urea (B33335) from carbon dioxide (CO2) and ammonia (NH3) is a well-established industrial process, and adapting this concept for N-substituted ureas is an active area of investigation. researchgate.net Catalyst-free chemical fixation of CO2 with amines under specific conditions presents a particularly attractive, environmentally benign alternative. researchgate.net

Sustainable Chemistry Principles: The drive towards sustainability also encompasses the use of eco-friendly solvents, energy-efficient reaction conditions, and recyclable catalysts. Water-driven procedures, such as the synthesis of 1,2,3-triazoles using a reusable ZnO-CTAB nanocrystal catalyst, provide a model for developing sustainable protocols for urea synthesis. rsc.org The overarching goal is to create synthetic strategies that are not only efficient and high-yielding but also minimize environmental impact and enhance operator safety. rsc.org

A comparison of traditional and emerging sustainable synthetic routes is presented below.

Method Reagents Catalyst/Conditions Advantages Challenges
Traditional Amine + IsocyanateOften requires no catalyst, proceeds at room temp.High yield, simple procedure. asianpubs.orgIsocyanates are toxic and moisture-sensitive.
Phosgene-based Amine + PhosgeneBase catalystVersatile for symmetrical ureas.Phosgene is extremely toxic. researchgate.net
Reductive Carbonylation Nitroarene + COPd(II)-diphosphine catalystPhosgene-free, high yield. researchgate.netRequires high-pressure CO, expensive catalyst.
Carbonate-based Amine + Organic CarbonateIonic liquid catalystPhosgene-free, good yields. researchgate.netMay require elevated temperatures.
Direct CO2 Fixation Amine + CO2Catalyst-free or various catalystsUtilizes a greenhouse gas, highly sustainable. researchgate.netOften requires high pressure/temperature, water removal is key. researchgate.net

Advanced Computational Approaches for Predictive Modeling

Computational chemistry has become an indispensable tool in modern drug discovery and materials science. For N-phenylurea derivatives, in-silico methods are crucial for predicting biological activity, understanding structure-activity relationships (SAR), and guiding the design of new compounds with enhanced properties.

Molecular Docking and Dynamics: Molecular docking is a primary computational technique used to predict the binding orientation and affinity of a small molecule to a target protein. For N-phenylurea derivatives identified as enzyme inhibitors, docking studies can elucidate key interactions within the active site, such as hydrogen bonds and hydrophobic contacts, that are responsible for their inhibitory activity. rasayanjournal.co.infrontiersin.orgnih.gov For example, docking has been used to predict the binding of N-phenylurea compounds to targets like the Akt protein and indoleamine 2,3-dioxygenase 1 (IDO1). frontiersin.orgresearchgate.net Molecular dynamics (MD) simulations can further refine these static models by simulating the dynamic behavior of the ligand-receptor complex over time, providing insights into binding stability and conformational changes. researchgate.net

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By analyzing a set of known N-phenylurea derivatives and their measured activities, 3D-QSAR models can be developed to predict the activity of newly designed, unsynthesized analogs. researchgate.net These models help prioritize which compounds to synthesize, saving time and resources.

Machine Learning and AI: The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing predictive modeling. ML models, such as multilayer perceptrons, can be trained on large datasets of chemical structures and biological assay results to identify complex patterns and predict the activity of novel compounds with high accuracy. researchgate.netnih.gov These models can be used for virtual screening of vast chemical libraries to identify promising N-phenylurea scaffolds for specific biological targets, accelerating the early stages of drug discovery. researchgate.netresearchgate.net

ADMET Prediction: A critical aspect of drug development is assessing the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound. Computational tools can predict these properties based on a molecule's structure, allowing researchers to identify and filter out compounds with poor pharmacokinetic profiles or potential toxicity early in the design process. rasayanjournal.co.inresearchgate.net

Computational Method Application for N-Phenylureas Predicted Parameters Example
Molecular Docking Predicting binding mode to target enzymes.Binding affinity (e.g., docking score), key amino acid interactions.Predicting cytotoxic activity by docking with protein receptors. rasayanjournal.co.innih.gov
Molecular Dynamics Assessing stability of ligand-receptor complex.Binding free energy, conformational flexibility.Confirming higher cytotoxic activity prediction over static docking. rasayanjournal.co.in
3D-QSAR Guiding the design of more potent analogs.Predictive activity (e.g., IC50).Developing models for tubulin-binding agents. researchgate.net
Machine Learning Virtual screening and rational design.Classification (active/inactive), regression (potency).Designing novel FLT3 kinase inhibitors. nih.gov
ADMET Prediction Early assessment of drug-likeness.Solubility, permeability, toxicity profiles.In-silico prediction of ADMET properties for novel compounds. researchgate.net

Mechanistic Investigations into Undiscovered Biological Activities

The N-phenylurea scaffold is a known pharmacophore for a range of biological activities, including herbicidal (photosystem II inhibition), insecticidal (chitin synthesis inhibition), and anticancer (kinase inhibition) effects. researchgate.netnih.govwikipedia.org However, the vast chemical space accessible through its derivatives suggests that many biological activities remain undiscovered. Future research will focus on elucidating novel mechanisms of action and identifying new therapeutic applications.

Target Deconvolution: Phenotypic screening, where compounds are tested for their effect on whole cells or organisms without a preconceived target, can reveal unexpected biological activities. When a hit like a 1-(2-Chlorophenyl)-3-(4-methylphenyl)urea derivative shows a novel effect, the next critical step is target deconvolution—identifying the specific molecular target(s) responsible for the observed phenotype. This can be achieved through techniques such as affinity chromatography, proteomics, and genetic approaches.

Exploring New Therapeutic Areas: The structural features of N-phenylureas make them suitable for targeting a wide range of protein families.

Antimicrobial Activity: While some urea derivatives have shown antibacterial or antifungal properties, this area is relatively underexplored. researchgate.netnih.govnih.gov Investigations into their potential to combat multi-drug-resistant (MDR) pathogens could address a critical unmet medical need.

Neurodegenerative Diseases: The role of certain kinases and protein aggregation in diseases like Alzheimer's and Parkinson's presents an opportunity for N-phenylurea derivatives, many of which are kinase inhibitors.

Immunomodulation: The discovery of N,N-diphenylurea derivatives as inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), a key target in cancer immunotherapy, opens the door to exploring other immunomodulatory targets. frontiersin.org

Systems Biology Approaches: Instead of a single-target approach, systems biology can be used to understand the broader impact of a compound on cellular pathways and networks. Techniques like transcriptomics (gene expression profiling) and metabolomics can provide a comprehensive picture of the cellular response to treatment with an N-phenylurea derivative, potentially revealing novel mechanisms and off-target effects. For example, studies have evaluated the effects of N,Nʹ-substituted phenylurea derivatives on apoptosis-related morphological changes in cancer cells, pointing to complex pathway interactions. researchgate.net

Integration with High-Throughput Screening Technologies

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of thousands to millions of compounds for a specific biological activity. sbpdiscovery.org Integrating libraries of novel N-phenylurea derivatives into HTS campaigns is a key strategy for discovering new lead compounds.

Library Design and Synthesis: Future efforts will involve the rational design and synthesis of large, diverse libraries of N-phenylurea scaffolds. Combinatorial chemistry approaches, where different aromatic amines and isocyanates (or their precursors) are systematically combined, can quickly generate a multitude of derivatives. These libraries can be designed to explore a wide range of chemical properties (e.g., size, lipophilicity, hydrogen bonding capacity) to maximize the chances of finding hits against various targets. thermofisher.com

Assay Development: The success of an HTS campaign depends on a robust and miniaturized assay. Assays must be converted to high-throughput formats (e.g., 384- or 1536-well plates) and compatible with automated liquid handling and detection systems. sbpdiscovery.org For N-phenylureas, this could involve developing biochemical assays for specific enzymes (e.g., kinases, hydrolases) or cell-based assays that measure outcomes like cell viability, apoptosis, or the expression of a reporter gene.

Screening and Hit Identification: Pre-plated libraries of N-phenylurea compounds can be screened against various biological targets. thermofisher.com HTS platforms utilize a range of detection technologies, including absorbance, fluorescence, and luminescence, to identify "hits"—compounds that show activity in the primary screen. sbpdiscovery.org The sheer volume of data generated requires sophisticated data analysis to identify true hits and eliminate false positives. Mega-HTS platforms can screen millions of compounds per minute, drastically accelerating the discovery process. nih.gov

From Hit to Lead: Following a primary screen, hits are subjected to a series of follow-up studies. This includes dose-response analysis to confirm potency, secondary assays to confirm the mechanism of action, and initial SAR studies using analogs of the hit compound. This process, often involving automated systems, helps validate the initial findings and advances the most promising compounds into the lead optimization phase. nih.gov

Design of Next-Generation N-Phenylurea Scaffolds

The design of next-generation N-phenylurea scaffolds will focus on optimizing potency, selectivity, and drug-like properties while exploring novel chemical space. This involves moving beyond simple substitutions on the two phenyl rings to incorporate more complex and functionalized moieties.

Scaffold Hopping and Bioisosterism: Scaffold hopping involves replacing the core N-phenylurea structure with a structurally different but functionally equivalent scaffold to discover new intellectual property and improved properties. Bioisosterism, the replacement of a functional group with another that retains similar biological activity, can be used to fine-tune properties like solubility, metabolism, and target binding. For example, the urea linkage (-NH-CO-NH-) could be replaced with a thiourea (B124793) (-NH-CS-NH-) or other bioisosteres to modulate activity. drugbank.comnih.gov

Molecular Hybridization: This strategy involves combining the N-phenylurea pharmacophore with structural features from other known active compounds. For instance, hybrid molecules incorporating N-phenylurea and 1,2,4-triazole or quinoxaline moieties have been designed and synthesized to create novel compounds with potent and specific biological activities, such as EGFR inhibition. nih.govresearchgate.net This approach can lead to multi-target agents or compounds with enhanced affinity for a single target.

Incorporation of Novel Functional Groups: Introducing diverse chemical functionalities can lead to new interactions with biological targets.

Fluorine Chemistry: The strategic incorporation of fluorine atoms can significantly alter a molecule's metabolic stability, lipophilicity, and binding affinity.

Heterocyclic Rings: Replacing one of the phenyl rings with a heterocycle (e.g., pyridine, pyrimidine, imidazole) can introduce new hydrogen bond donors/acceptors, improve solubility, and create novel intellectual property. nih.govnih.govmdpi.commdpi.com

Lipophilic Moieties: The addition of bulky, lipophilic groups like adamantane has been shown to enhance the activity of some urea derivatives by improving interactions with hydrophobic pockets in target proteins. nih.govnih.gov

The overarching goal is to create new N-phenylurea-based chemical entities with superior performance, whether as pharmaceuticals, agrochemicals, or advanced materials, by intelligently navigating the vast landscape of chemical possibilities. mdpi.com

Q & A

Basic: What are the recommended synthetic protocols for 1-(2-Chlorophenyl)-3-(4-methylphenyl)urea, and how can reaction efficiency be maximized?

Answer:
Synthesis typically involves coupling substituted phenyl isocyanates with amines under controlled conditions. For example:

  • Reagents: Use 2-chlorophenyl isocyanate and 4-methylaniline in anhydrous dichloromethane or ethanol .
  • Catalysis: Add a base like triethylamine (Et₃N) or 1,4-diazabicyclo[2.2.2]octane (DABCO) to enhance nucleophilic attack .
  • Temperature: Reactions are exothermic; maintain 0–25°C to avoid side products.
  • Purification: Recrystallize from ethanol/water mixtures or use column chromatography (silica gel, ethyl acetate/hexane) .

Table 1: Example reaction parameters from analogous urea derivatives

CompoundSolventCatalystYield (%)Reference
1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-(4-hydroxyphenyl)ureaAcetonitrileDABCO75–85
1-(3-Chloro-4-methylphenyl)-3-(2,4,6-trimethylphenyl)ureaEthanolNone60–70

Basic: What analytical techniques are critical for characterizing this compound?

Answer:

  • NMR Spectroscopy: Confirm regiochemistry via ¹H NMR (e.g., urea NH protons at δ 8.5–9.5 ppm) and ¹³C NMR (carbonyl C=O at ~155 ppm) .
  • HPLC-MS: Assess purity (>95%) and molecular ion peaks (e.g., [M+H]⁺ at m/z 275.1 for C₁₄H₁₂ClN₂O) .
  • X-ray Crystallography: Resolve crystal packing and hydrogen-bonding networks (e.g., N–H···O interactions stabilize urea motifs) .

Table 2: Representative spectroscopic data for urea analogs

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)MS ([M+H]⁺)
1-(4-Amidinophenyl)-3-(4-chlorophenyl)urea9.2 (s, NH), 7.5–7.8 (Ar-H)155.1 (C=O), 138.5 (Cl-C)288.7

Advanced: How can factorial design optimize reaction conditions for high-yield synthesis?

Answer:
Use a 2³ factorial design to test variables:

  • Factors: Temperature (25°C vs. 65°C), solvent polarity (dichloromethane vs. acetonitrile), and catalyst loading (0.1 vs. 0.3 equiv.) .
  • Response Surface Methodology (RSM): Model interactions between factors to predict optimal conditions (e.g., acetonitrile at 65°C with 0.2 equiv. DABCO increases yield by 20%) .
  • Validation: Confirm with triplicate runs and ANOVA (p < 0.05 for significance) .

Advanced: What strategies resolve contradictions in bioactivity data across studies?

Answer:

  • Dose-Response Curves: Test across multiple concentrations (e.g., 1–100 µM) to identify non-linear effects .
  • Control Experiments: Rule out assay interference (e.g., urea derivatives may chelate metal ions in cell media) .
  • Structural Analog Comparison: Compare IC₅₀ values of 1-(2-chlorophenyl) vs. 3-chlorophenyl analogs to assess substituent effects .

Advanced: How do computational methods predict reaction pathways for this urea derivative?

Answer:

  • Density Functional Theory (DFT): Calculate transition-state energies for isocyanate-amine coupling to identify rate-limiting steps .
  • Molecular Dynamics (MD): Simulate solvent effects (e.g., ethanol stabilizes intermediates via H-bonding) .
  • Machine Learning: Train models on urea reaction datasets to predict optimal catalysts (e.g., random forest algorithms) .

Table 3: Key computational parameters for reaction design

MethodSoftwareOutputApplication
DFTGaussian 16Activation energy (kcal/mol)Mechanism validation
MDGROMACSSolvent interaction energySolvent selection

Advanced: How can structure-activity relationships (SARs) guide derivative design?

Answer:

  • Electron-Withdrawing Groups: Chlorine at the 2-position enhances electrophilicity, improving enzyme inhibition (e.g., serine proteases) .
  • Steric Effects: 4-Methylphenyl groups reduce conformational flexibility, potentially lowering off-target binding .
  • Pharmacophore Modeling: Overlay active analogs to identify essential H-bond donors/acceptors .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.